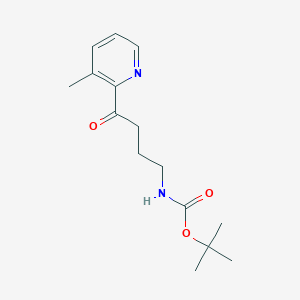

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate

説明

Synthesis Analysis

While the specific synthesis process for “Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate” is not available, related compounds have been synthesized using various methods. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .

科学的研究の応用

Photoredox-Catalyzed Amination

A photoredox-catalyzed amination process was developed using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method establishes a new pathway for assembling 3-aminochromones under mild conditions, allowing for the construction of diverse amino pyrimidines and broadening the applications of this photocatalyzed protocol (Wang et al., 2022).

Diels‐Alder Reactions

The preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, including tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, highlights the application of tert-butyl carbamates in complex organic synthesis processes (Padwa et al., 2003).

Crystal Structure Analysis

In the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, tert-butyl carbamates were crucial for analyzing hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

Tert-Butyl carbamates play an important role in synthesizing intermediates for biologically active compounds like omisertinib (AZD9291), showcasing their utility in medicinal chemistry (Zhao et al., 2017).

Lithiation Reactions

The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder was studied, revealing the potential of tert-butyl carbamates in functionalized carbamate synthesis and subsequent transformations (Ortiz et al., 1999).

Asymmetric Mannich Reaction

The synthesis of tert-butyl carbamates through asymmetric Mannich reactions showcases the role of these compounds in producing chiral amino carbonyl compounds, essential for asymmetric synthesis (Yang et al., 2009).

Hydrogen Bond Interactions

A study on carbamate derivatives highlighted the interplay of strong and weak hydrogen bonds in molecular structures, underlining the significance of tert-butyl carbamates in understanding molecular interactions (Das et al., 2016).

作用機序

Target of Action

The primary targets of Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate are β-secretase and acetylcholinesterase . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease. β-secretase is involved in the production of amyloid beta peptide (Aβ), a key component of the amyloid plaques found in the brains of Alzheimer’s patients. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease.

Mode of Action

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of Aβ, thereby reducing the formation of amyloid plaques. By inhibiting acetylcholinesterase, it increases the levels of acetylcholine in the brain, which can help to improve cognitive function.

Biochemical Pathways

The compound affects the amyloidogenic pathway, which leads to the formation of amyloid plaques in Alzheimer’s disease. By inhibiting β-secretase, it prevents the cleavage of amyloid precursor protein into Aβ, thereby reducing the formation of these plaques . It also affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter that is important for memory and learning.

Result of Action

The compound has been shown to have a protective effect in astrocytes (a type of brain cell) against Aβ . This is likely due to its ability to prevent the formation of Aβ and increase the levels of acetylcholine. The compound may therefore have potential as a treatment for Alzheimer’s disease.

特性

IUPAC Name |

tert-butyl N-[4-(3-methylpyridin-2-yl)-4-oxobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11-7-5-9-16-13(11)12(18)8-6-10-17-14(19)20-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKWXRAODCWJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

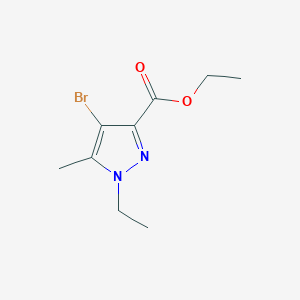

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)

![tert-butyl N-[(3S)-6-hydroxyhexan-3-yl]carbamate](/img/structure/B1412290.png)

![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)

![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)

![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)

![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)